Ether, dodecyl phenyl
CAS No.: 35021-68-2
Cat. No.: VC2494671
Molecular Formula: C18H30O
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35021-68-2 |
|---|---|
| Molecular Formula | C18H30O |
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | dodecoxybenzene |
| Standard InChI | InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
| Standard InChI Key | CRBREIOFEDVXGE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCCCCCOC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
Molecular Composition and Representation
Dodecyl phenyl ether possesses a molecular formula of C18H30O, consisting of a phenyl ring linked to a twelve-carbon alkyl chain through an oxygen atom . The structural representation can be described using various chemical notations:
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SMILES: CCCCCCCCCCCCOC1=CC=CC=C1
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InChI: InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
The molecular structure consists of a benzene ring with an attached oxygen atom that connects to a linear dodecyl chain. This configuration grants the molecule both hydrophobic properties from the alkyl chain and aromatic characteristics from the phenyl group.
Identification Parameters
The compound is identified through several key parameters:
These identification parameters are essential for regulatory compliance, chemical database indexing, and safety documentation in research and industrial settings.
Physical and Chemical Properties
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that aid in its identification and purity assessment. Mass spectrometry data indicates several important adducts that can be observed during analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 263.23696 | 168.3 |
| [M+Na]+ | 285.21890 | 180.0 |
| [M+NH4]+ | 280.26350 | 176.5 |
| [M+K]+ | 301.19284 | 170.2 |
| [M-H]- | 261.22240 | 170.9 |
| [M+Na-2H]- | 283.20435 | 174.3 |
| [M]+ | 262.22913 | 170.7 |
| [M]- | 262.23023 | 170.7 |
These collision cross-section values provide valuable information for analytical techniques such as ion mobility spectrometry and mass spectrometry .
Chemical Reactivity
The ether linkage in dodecyl phenyl ether is relatively stable under neutral conditions but can undergo cleavage under strongly acidic environments. The phenyl ring can participate in typical aromatic substitution reactions, although the electron-donating effect of the alkoxy group directs substituents preferentially to ortho and para positions relative to the ether linkage.
Structural Variations and Derivatives
Dodecyl [2-(trifluoromethyl)phenyl] ether
This fluorinated derivative incorporates a trifluoromethyl group on the phenyl ring, resulting in an altered molecular formula of C19H29F3O and an increased molecular weight of 330.4 g/mol. The presence of the trifluoromethyl group enhances the compound's hydrophobic properties while influencing its reactivity and biological interactions.
Polyethoxylated Derivatives
Polyethoxylated derivatives such as PEG-5 dodecyl phenyl ether (CAS: 9014-92-0) incorporate multiple ethylene oxide units, producing the general formula (C2H4O)nC18H30O . These derivatives demonstrate enhanced water solubility while maintaining hydrophobic characteristics, making them valuable as surfactants and emulsifiers.
Branched Variants
Research indicates that branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) exhibit superior surface-active properties compared to their linear counterparts . These branched derivatives can efficiently reduce the surface tension of water below 31.55 mN m⁻¹ at the critical micelle concentration (cmc), with the cmc value in water approximately 1.3 × 10⁻² g L⁻¹ at 25 °C . Their enhanced wetting ability makes them particularly valuable in textile and pesticide industries.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of dodecyl phenyl ether typically involves Williamson ether synthesis, where phenol reacts with a dodecyl halide (usually bromide or chloride) in the presence of a base. The general reaction proceeds as follows:
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Deprotonation of phenol using a strong base (e.g., potassium hydroxide or sodium hydroxide)
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Nucleophilic substitution reaction between the resulting phenoxide anion and dodecyl halide
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Purification through distillation or crystallization
Alternative Synthesis Approaches
Recent advancements have explored alternative synthesis methods, including:
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Alkylation reactions using dodecanol and phenol with acid catalysts
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Copper-catalyzed coupling reactions between phenols and alkyl halides
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Phase-transfer catalysis methods for improved yields and reaction conditions
Industrial Applications and Significance
Surface Chemistry Applications
Dodecyl phenyl ether and its derivatives serve as effective surfactants due to their amphiphilic structure. The hydrophobic dodecyl chain combined with the more hydrophilic phenyl ether portion creates molecules capable of reducing surface tension at interfaces . This property makes them valuable in:
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Industrial cleaning formulations
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Textile processing as wetting agents
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Agricultural formulations for improved pesticide delivery
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Personal care products as emulsifiers
Specialized Industrial Uses
The branched variants of dodecyl phenyl ether demonstrate particularly noteworthy applications:
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Textile industry: These compounds show excellent wetting properties, enhancing the penetration of dyes and other treatments into fabrics .
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Pesticide formulations: The enhanced penetrating abilities improve the delivery of active ingredients to target surfaces .
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Polymerization processes: Used as stabilizers and processing aids in specific polymer manufacturing scenarios.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent the primary analytical methods for identifying and quantifying dodecyl phenyl ether in various matrices. The compound's relatively high molecular weight and low volatility make HPLC with UV detection or mass spectrometry the preferred method in many applications.
Spectroscopic Identification
Several spectroscopic techniques aid in the structural characterization of dodecyl phenyl ether:
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Infrared spectroscopy: Characteristic absorption bands for the ether linkage (C-O-C) and aromatic ring
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Nuclear magnetic resonance (NMR): Distinctive signals for aromatic protons, ether-adjacent methylene groups, and the alkyl chain
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Mass spectrometry: Fragmentation patterns typical of alkyl aryl ethers, including cleavage at the ether bond
Comparative Analysis with Related Compounds
Comparison with Other Alkyl Phenyl Ethers
When compared to shorter chain alkyl phenyl ethers, dodecyl phenyl ether demonstrates:
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Increased hydrophobicity and lipophilicity
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Lower water solubility
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Enhanced surface activity at lower concentrations
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Higher melting and boiling points
These differences primarily result from the longer alkyl chain, which increases van der Waals interactions and hydrophobic effects.
Structural Isomers and Their Properties
Various structural isomers of dodecyl phenyl ether exhibit distinct properties:
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Position isomers (ortho, meta, para substitution of the alkoxy group on the benzene ring)
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Chain branching variations in the dodecyl portion
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Multiple substitution patterns on the aromatic ring
Research indicates that branched structures demonstrate superior wetting and penetrating properties compared to their linear counterparts, even when their molecular sizes are comparable .
Current Research Directions
Environmental Persistence and Biodegradation
Current research focuses on understanding the environmental fate and biodegradation pathways of dodecyl phenyl ether and related compounds. As with many surfactants containing aromatic portions, concerns exist regarding their environmental persistence and potential bioaccumulation.
Advanced Applications in Material Science
Emerging research explores the use of dodecyl phenyl ether derivatives in:
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Advanced material modifications
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Nanomaterial functionalization
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Composite materials with specialized surface properties
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Controlled release systems for pharmaceuticals and agrochemicals
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